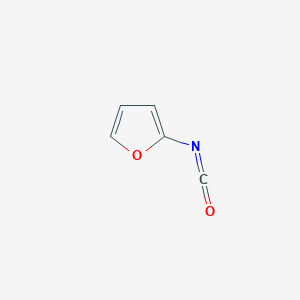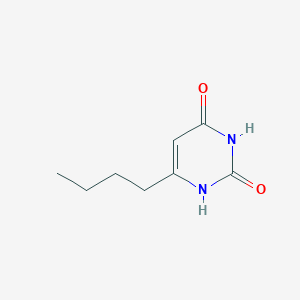
(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C24H24BNO6 and its molecular weight is 433.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Applications in Medicinal Chemistry
(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid is an intermediate in medicinal chemistry. Its utility in the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes via the Suzuki-Miyaura carbon-carbon cross-coupling reaction has been explored. This synthesis method is significant in drug design, providing a way to attach five-membered heterocycles to benzyloxy-benzaldehyde, which can lead to the development of novel pharmaceutical compounds (Bölcskei, Andrea, & Keglevich, 2022).
Role in the Assembly of Boron-based Nanostructures
This compound is also instrumental in the construction of boron-based macrocycles and dendrimers. It has been used in multicomponent assembly reactions, leading to the formation of dendritic nanostructures with potential applications in materials science, nanotechnology, and possibly drug delivery systems (Christinat, Scopelliti, & Severin, 2007).
Optical Modulation and Sensing Applications
Further research demonstrates its application in the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes. This aspect is particularly relevant for saccharide recognition and sensing applications, potentially useful in the development of biosensors (Mu et al., 2012).
Boron Neutron Capture Therapy
A variant of this compound has been developed as a water-soluble boronated amino acid for boron neutron capture therapy, a promising cancer treatment method. This showcases its potential use in advanced medical treatments (Das et al., 2000).
作用機序
Target of Action
The primary targets of boronic acids, such as the compound , are molecules with vicinal (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate). They form reversible covalent complexes with these molecules, which include sugars, amino acids, and hydroxamic acids .
Mode of Action
Boronic acids, including our compound, act as Lewis acids. Their unique feature is their ability to form reversible covalent complexes with their targets. At physiological pH, boron has a vacant p orbital in its stable, neutral sp2 hybridized form that can readily accept an electron pair. This makes boron very electrophilic, allowing it to act as a Lewis acid and convert to an anionic sp3 hybridized form upon accepting an electron pair . This quality makes boron attractive to use in drug candidates as it can form coordinated covalent bonds through nucleophilic occupation of its empty p orbital .
Biochemical Pathways
The biochemical pathways affected by boronic acids are diverse. For instance, boronic acids are known to bind to active site serines and are part of inhibitors for porcine pancreatic lipase, subtilisin, and the protease Kex2 . Furthermore, boronic acid derivatives constitute a class of inhibitors for human acyl-protein thioesterase 1 and 2, which are cancer drug targets within the Ras cycle .
Pharmacokinetics
A significant fraction of commonly used boronic acids and their derivatives were recently found to give a positive ames test and act as chemical mutagens . The mechanism of mutagenicity is thought to involve the generation of organic radicals via oxidation of the boronic acid by atmospheric oxygen .
Result of Action
The result of the action of boronic acids depends on the specific targets and pathways they affect. For example, the compound bortezomib, which contains a boronic acid group, is used in chemotherapy. The boron atom in this molecule blocks certain proteasomes that would otherwise degrade proteins .
Action Environment
The action, efficacy, and stability of boronic acids can be influenced by environmental factors. For instance, the pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 . This means that the pH of the environment can influence the formation of these complexes and thus the action of the compound. Additionally, the boronic acid functional group is reputed to have low inherent toxicity, which is one of the reasons for the popularity of the Suzuki coupling in the development and synthesis of pharmaceutical agents .
特性
IUPAC Name |
[4-[(2S)-3-oxo-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO6/c27-23(31-16-19-7-3-1-4-8-19)22(15-18-11-13-21(14-12-18)25(29)30)26-24(28)32-17-20-9-5-2-6-10-20/h1-14,22,29-30H,15-17H2,(H,26,28)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMYRLDHXFTTII-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470683 |
Source


|
| Record name | Benzyl N-[(benzyloxy)carbonyl]-4-borono-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid | |
CAS RN |
866114-96-7 |
Source


|
| Record name | Benzyl N-[(benzyloxy)carbonyl]-4-borono-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)







![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)
![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)